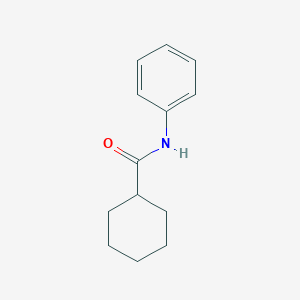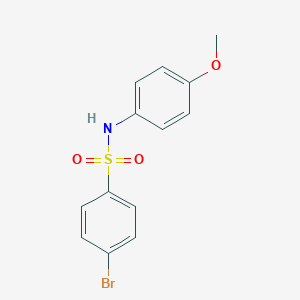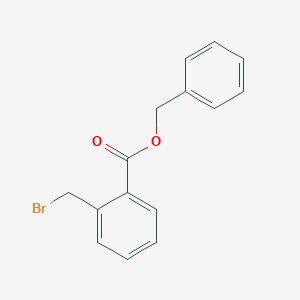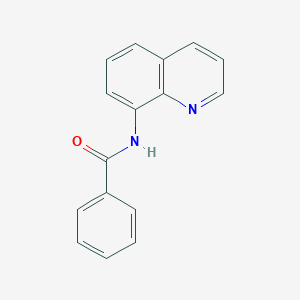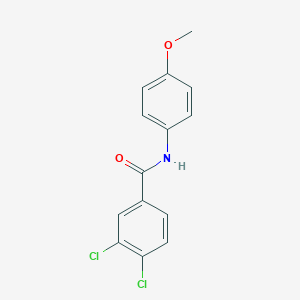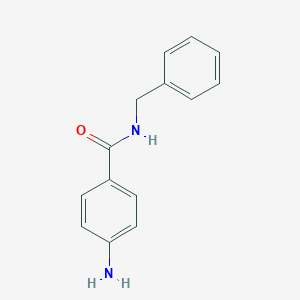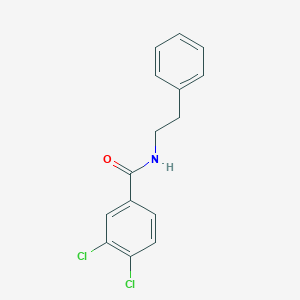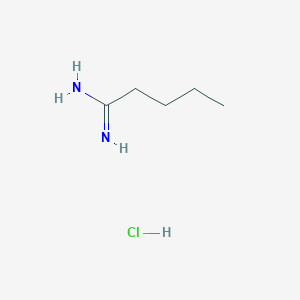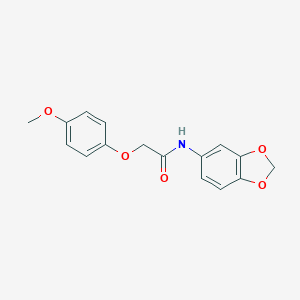
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide, also known as BMD-152, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BMD-152 is a selective antagonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor.
Mécanisme D'action
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide is a selective antagonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep. The 5-HT2B receptor is involved in the regulation of vascular tone, cardiac function, and pulmonary artery smooth muscle cell proliferation. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide blocks the activation of the 5-HT2B receptor, thereby reducing the effects of serotonin on these physiological processes.
Effets Biochimiques Et Physiologiques
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce inflammation and fibrosis in animal models of lung injury. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, which is a hallmark of pulmonary arterial hypertension. In addition, N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-tumor effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT2B receptor, which reduces the risk of off-target effects. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has a short half-life in vivo, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide. One potential direction is the investigation of its role in the treatment of other diseases, such as liver fibrosis and cancer. Another direction is the development of more potent and selective antagonists of the 5-HT2B receptor, which could have improved therapeutic efficacy and reduced side effects. Finally, the development of novel drug delivery systems could improve the pharmacokinetics and bioavailability of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide, which could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature to yield N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide as a white solid.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor effects in preclinical studies. N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide has also been investigated for its role in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the lungs.
Propriétés
Numéro CAS |
5689-70-3 |
|---|---|
Nom du produit |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide |
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H15NO5/c1-19-12-3-5-13(6-4-12)20-9-16(18)17-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
Clé InChI |
AAQHUPAEJMTLMW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Solubilité |
42.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



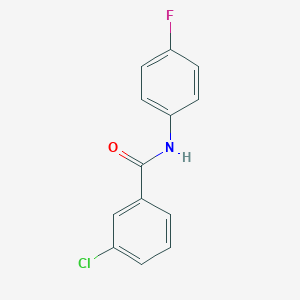

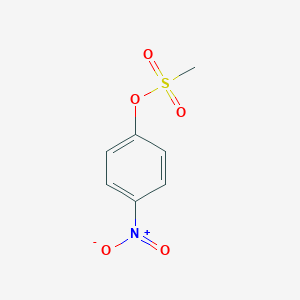
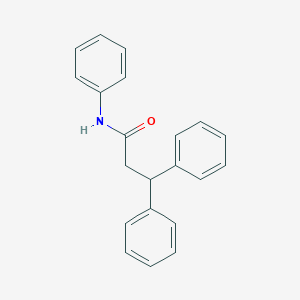
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
